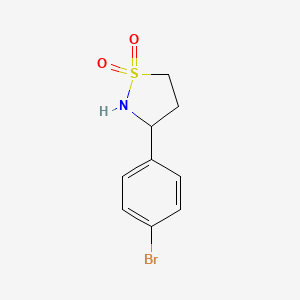

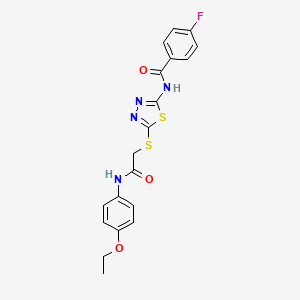

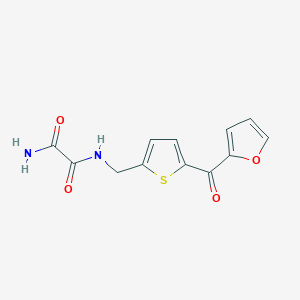

![molecular formula C14H9Cl2IO2 B2725516 4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde CAS No. 443123-69-1](/img/structure/B2725516.png)

4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde, also known as 4-DCBI, is an organic compound with a wide range of potential applications in scientific research. It is a benzaldehyde derivative with a unique chemical structure that makes it an attractive candidate for a variety of experiments. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Organic Synthesis and Catalysis

- Remote Benzylic C(sp3)–H Oxyfunctionalization : A study highlighted the use of a hindered para-hydroxyl group-directed remote benzylic C(sp3)–H oxyfunctionalization for the transformation of various hydroxybenzyl compounds into aromatic carbonyl compounds. This methodology, catalyzed by Cu(OAc)2 under ligand- and additive-free conditions, showcases the potential of 4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde in synthesizing valuable intermediates for pharmaceutical applications (Jian'an Jiang et al., 2014).

Analytical Chemistry

- Chromatographic Analyses : Research on the chromatographic separation of chlorinated 4-hydroxybenzaldehydes, including derivatives similar to this compound, has been conducted. This work demonstrates the compound's utility in analytical chemistry, particularly in understanding the retention behavior of chlorinated aromatic compounds on non-polar stationary phases (I. Korhonen & J. Knuutinen, 1984).

Polymer Science

- Epoxy Resins : A study on the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives involved a compound structurally related to this compound. This research provides insights into the design and application of novel materials with potential pharmaceutical applications (H. Bi, 2015).

Materials Chemistry

- Fire Retardant Materials : The synthesis of novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units, utilizing derivatives of hydroxybenzaldehydes, highlights the application of this compound in developing advanced materials with enhanced fire retardant properties (Z. Jamain et al., 2020).

properties

IUPAC Name |

4-[(2,4-dichlorophenyl)methoxy]-3-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2IO2/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHUXQNZUMIFFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

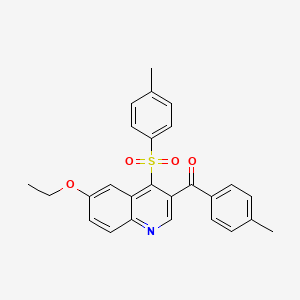

![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

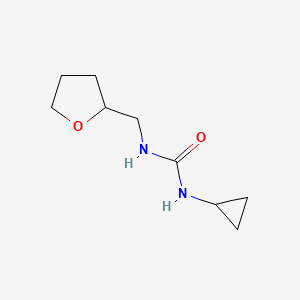

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)

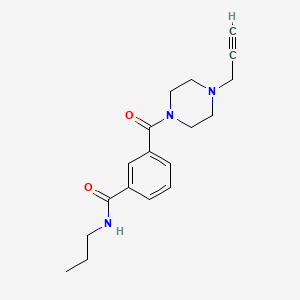

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)